Cas no 941881-53-4 (N-(4-fluorophenyl)-2-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}acetamide)

N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide is a fluorinated piperazine-piperidine hybrid compound with potential applications in medicinal chemistry and pharmacological research. Its structure features dual fluorophenyl groups, which may enhance binding affinity and metabolic stability, while the piperazine and piperidine moieties contribute to its versatility as a scaffold for receptor modulation. The carbonyl linkage between the piperidine and piperazine rings offers conformational rigidity, potentially improving selectivity. This compound is of interest for exploring interactions with CNS targets, given the prevalence of similar structures in neuroactive agents. Its synthetic route allows for further derivatization, making it a valuable intermediate for structure-activity relationship studies.
N-(4-fluorophenyl)-2-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}acetamide structure
941881-53-4 structure
Product Name:N-(4-fluorophenyl)-2-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}acetamide
CAS No:941881-53-4
MF:C24H28F2N4O2
MW:442.501532554626
CID:6130031
PubChem ID:16809604
Update Time:2025-11-06

N-(4-fluorophenyl)-2-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorophenyl)-2-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}acetamide
    • N-(4-fluorophenyl)-2-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]acetamide
    • AKOS024642963
    • N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide
    • F2356-0399
    • N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide
    • 941881-53-4
    • Inchi: 1S/C24H28F2N4O2/c25-19-5-7-20(8-6-19)27-23(31)17-28-11-9-18(10-12-28)24(32)30-15-13-29(14-16-30)22-4-2-1-3-21(22)26/h1-8,18H,9-17H2,(H,27,31)
    • InChI Key: FRZXFJMELGKYQF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C=C1)(=O)CN1CCC(C(N2CCN(C3=CC=CC=C3F)CC2)=O)CC1

Computed Properties

  • Exact Mass: 442.21803247g/mol
  • Monoisotopic Mass: 442.21803247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55.9Ų

N-(4-fluorophenyl)-2-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}acetamide Pricemore >>

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Additional information on N-(4-fluorophenyl)-2-{4-4-(2-fluorophenyl)piperazine-1-carbonylpiperidin-1-yl}acetamide

Professional Introduction to N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide and CAS No. 941881-53-4

N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide is a sophisticated organic compound with significant implications in the field of pharmaceutical chemistry. This compound, identified by the CAS number 941881-53-4, has garnered attention due to its structural complexity and potential therapeutic applications. The molecular architecture of this compound incorporates multiple functional groups, including fluorinated aromatic rings and piperazine derivatives, which are known for their role in modulating biological pathways.

The fluorophenyl moiety in the molecule is particularly noteworthy. Fluorine substitution in aromatic compounds often enhances metabolic stability and binding affinity to biological targets. This feature makes N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide a promising candidate for drug development. Recent studies have highlighted the importance of fluorinated compounds in the design of novel therapeutics, particularly in oncology and central nervous system disorders.

The presence of the piperazine group in the compound suggests potential interactions with neurotransmitter systems. Piperazines are commonly found in psychoactive drugs due to their ability to cross the blood-brain barrier and influence receptor activity. In particular, the derivative 4-(2-fluorophenyl)piperazine has been studied for its role in modulating serotonin receptors, which are implicated in conditions such as depression and anxiety.

The acetylamide functional group at the second position of the molecule contributes to its overall reactivity and potential for further chemical modification. This group is often utilized in medicinal chemistry to enhance solubility and bioavailability, making it an attractive feature for drug candidates.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of complex molecules like N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in pain signaling, inflammation, and neurodegeneration. These findings align with ongoing research efforts aimed at identifying novel therapeutic agents for chronic diseases.

In vitro studies have begun to explore the biological activity of N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide. Preliminary results indicate that the compound exhibits moderate affinity for certain serotonin receptors, suggesting potential efficacy in treating neurological disorders. Additionally, its interaction with other biological targets remains an area of active investigation.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.

The industrial relevance of N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide extends beyond academic research. Pharmaceutical companies are increasingly interested in developing fluorinated piperazine derivatives due to their perceived advantages in drug design. The compound’s structural features make it a valuable building block for further development into lead compounds for new therapies.

The regulatory landscape for novel pharmaceuticals continues to evolve, emphasizing the need for comprehensive safety and efficacy data before clinical translation. As such, continued research on N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}acetamide is crucial to understand its full potential and ensure its safe use in therapeutic applications.

In conclusion, N-(4-fluorophenyl)-2-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}}acetamide (CAS No. 941881-53-4) is a structurally intricate compound with promising applications in pharmaceutical chemistry. Its unique combination of functional groups positions it as a valuable candidate for further exploration in drug development. As research progresses, this compound is expected to contribute significantly to advancements in medicine.

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